molecular formula C21H24N4O2 B2985509 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide CAS No. 862810-63-7

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

Cat. No. B2985509
CAS RN: 862810-63-7
M. Wt: 364.449
InChI Key: DUZRPOOGYKMTKO-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidin . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .


Synthesis Analysis

The synthesis of amide-functionalized imidazo[1,2-a]pyrimidin involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The yield of the synthesized compound was reported to be around 79%, appearing as a white powder .


Molecular Structure Analysis

The molecular structure of the compound involves an imidazo[1,2-a]pyrimidin ring attached to a methoxyphenyl group via an acetamide linkage . Docking studies have shown that the compound exhibits interactions with amino acid residues such as ASN853, TRP780, VAL851, SER854, and ASP933 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been the subject of various chemical reactions, including direct functionalization . This valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The compound is described as a white powder . In the FT-IR spectra, all compounds exhibited N–H stretching and bending bands of -NH2 group at 3448–3303 cm−1 and 1658–1645 cm−1 .

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

This compound is a derivative of Benzo [4,5]imidazo [1,2-a]pyrimidine and has been studied for its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making this compound potentially useful in the development of new anti-inflammatory drugs .

Molecular Modeling Studies

The compound has been used in molecular modeling studies, where it was found that its methylsulfonyl pharmacophore was adequately placed into the COX-2 active site . This suggests that it could be a valuable tool in the study of COX-2 and the development of new drugs targeting this enzyme .

In Vitro and In Vivo COX-2 Inhibitory Effects

In vitro assays have shown that this compound and its derivatives have moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo studies have also demonstrated dose-dependent anti-nociceptive activity .

Potential Anti-Cancer Applications

The cytotoxicity effects of the synthesized compounds were tested on MCF-7 breast cancer cells, and all compounds showed considerable inhibitory results . This suggests potential applications in the field of cancer research and treatment .

Synthesis and Evaluation of New Derivatives

The compound has been used as a base for the synthesis and evaluation of a new series of benzo [4,5]imidazo [1,2-a]pyrimidine derivatives . These new compounds were assessed for their ability to inhibit COX-1 and COX-2 enzymes .

Pain Management

Given its potential as a COX-2 inhibitor and its demonstrated anti-nociceptive activity, this compound could have applications in the field of pain management .

Future Directions

The compound and its derivatives have shown promising results in anticancer activity . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for potential pharmaceutical applications.

properties

IUPAC Name

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h5,8-11,13-15H,2-4,6-7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZRPOOGYKMTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

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